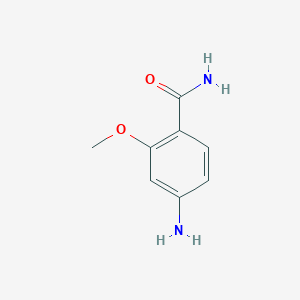

4-Amino-2-methoxybenzamide

描述

Significance of Benzamide (B126) Scaffolds in Modern Chemical Synthesis

The benzamide scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in modern medicinal chemistry and organic synthesis. ontosight.airesearchgate.net These structures are prized for their chemical stability and their capacity to act as both hydrogen bond donors and acceptors, which facilitates binding to biological targets. researchgate.net The amide bond is a fundamental component in countless biological processes, making benzamide derivatives particularly relevant for designing new therapeutic agents. researchgate.netmdpi.com

Benzamide derivatives have demonstrated a wide array of pharmacological activities, including applications as anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular agents. researchgate.netwalshmedicalmedia.com Their versatility makes them crucial pharmacophores in drug discovery, with research highlighting their potential in treating conditions ranging from neurological disorders to infectious diseases. ontosight.airesearchgate.net The ability to readily introduce various substituents onto the benzamide framework allows chemists to fine-tune the molecule's properties, leading to the development of highly selective and potent compounds. mdpi.comnih.gov This structural adaptability has cemented the benzamide scaffold as a privileged structure in the synthesis of biologically active molecules. researchgate.netd-nb.info

Overview of 4-Amino-2-methoxybenzamide as a Versatile Research Substrate

Within the broader class of benzamides, this compound stands out as a particularly valuable research substrate. lookchem.com Its molecular structure features an amino group at the para-position and a methoxy (B1213986) group at the ortho-position, providing distinct points for chemical modification. This compound serves as a critical intermediate in the synthesis of more complex molecules, including pharmaceuticals designed to target specific biological pathways. lookchem.com

One of the notable applications of this compound is as a precursor in the synthesis of dopamine (B1211576) D₂ receptor ligands, which are instrumental in neuropharmacological research. Furthermore, its structure is integral to the development of inhibitors for the Hedgehog (Hh) signaling pathway, a crucial cascade in cellular processes whose dysregulation is linked to various cancers. nih.gov The compound's functional groups allow for a variety of chemical transformations, making it a versatile tool for creating libraries of derivatives to probe biological systems.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75955-30-5 fluorochem.co.uk |

| Molecular Formula | C₈H₁₀N₂O₂ lookchem.com |

| Molecular Weight | 166.18 g/mol lookchem.comcymitquimica.com |

| Appearance | Fine powder chemicalbook.com |

| Predicted Boiling Point | 349.2±32.0 °C lookchem.com |

| Predicted Density | 1.236±0.06 g/cm³ lookchem.com |

Note: Some physical properties are predicted values based on chemical modeling.

Historical Context and Evolution of 2-Methoxybenzamide (B150088) Derivatives in Chemical Science

The scientific exploration of 2-methoxybenzamide derivatives has evolved significantly over several decades. An early and prominent example is Metoclopramide, a 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, which was first synthesized in 1964 and is used to treat nausea and vomiting. chemicalbook.com This compound highlighted the therapeutic potential of the 2-methoxybenzamide scaffold early on.

In the ensuing years, research expanded to explore how modifications to the 2-methoxybenzamide core influence biological activity. In the 1980s, attention grew towards the distinct stereoelectronic effects of the 2-methoxy group compared to other isomers. By the early 2000s, studies were being published on series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides as selective 5-HT4 receptor agonists for gastrointestinal motility disorders. nih.gov

More recently, research has focused on the role of 2-methoxybenzamide derivatives as modulators of complex signaling pathways. In 2021, a series of novel 2-methoxybenzamide derivatives were designed and synthesized as potent inhibitors of the Hedgehog (Hh) signaling pathway, targeting the Smoothened (Smo) receptor. nih.govrsc.org These modern investigations demonstrate a sophisticated approach, using the 2-methoxybenzamide skeleton as a connector to build highly specific anticancer agents. nih.gov The introduction of the methoxy group has been shown to create additional hydrogen bond interactions with target receptors, enhancing inhibitory potency. nih.govrsc.org

Key Research Findings on 2-Methoxybenzamide Derivatives

| Year | Derivative Type | Research Focus | Key Finding | Reference(s) |

|---|---|---|---|---|

| 1964 | 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide (Metoclopramide) | Antiemetic Properties | Effective treatment for post-operative nausea and vomiting. | chemicalbook.com |

| 2004 | 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides | Gastrointestinal Motility | Identified selective 5-HT4 receptor agonists with prokinetic effects. | nih.gov |

| 2021 | Novel 2-methoxybenzamide derivatives | Hedgehog Signaling Pathway Inhibition | Developed potent inhibitors targeting the Smoothened (Smo) receptor for potential anticancer therapy. | nih.govrsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYMMLVVTQMENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Amino 2 Methoxybenzamide and Its Derivatives

Established Synthesis Routes for 4-Amino-2-methoxybenzamide Core Structures

The construction of the fundamental this compound scaffold relies on several established chemical transformations. These methods are designed to be efficient and versatile, providing a solid foundation for further derivatization.

Amidation and Acyl Chloride Coupling Techniques

A primary strategy for synthesizing the this compound core involves the amidation of a carboxylic acid or its activated derivative. fishersci.itrsc.org A common precursor is 4-amino-2-methoxybenzoic acid, which can be coupled with an amine. cymitquimica.com However, direct coupling can be challenging due to the competing acid-base reaction between the carboxylic acid and the amine. fishersci.it

To overcome this, the carboxylic acid is often converted into a more reactive species, such as an acyl chloride. fishersci.itrsc.org This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itrsc.org The resulting acyl chloride is highly electrophilic and readily reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding benzamide (B126). fishersci.itlibretexts.org This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.it

An alternative starting material is 4-nitro-2-methoxybenzoic acid. In this approach, the amidation is performed first, followed by the reduction of the nitro group to an amino group. Common reducing agents for this transformation include hydrogen gas with a palladium catalyst or iron powder in an acidic medium.

Table 1: Amidation and Acyl Chloride Coupling Reagents

| Reagent | Role | Reference |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Activates carboxylic acid to acyl chloride | rsc.orgnih.govrsc.org |

| Oxalyl Chloride | Activates carboxylic acid to acyl chloride | fishersci.itrsc.org |

| Triethylamine (TEA) | Base in coupling reactions | nih.govrsc.orgrsc.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent for direct amidation | |

| 1-Hydroxybenzotriazole (HOBt) | Coupling agent additive |

Condensation Reactions in 2-Methoxybenzamide (B150088) Derivative Synthesis

Condensation reactions are also pivotal in the synthesis of 2-methoxybenzamide derivatives. smolecule.comontosight.ai These reactions can involve the direct coupling of a benzoic acid derivative with an amine, often facilitated by coupling agents that activate the carboxylic acid. smolecule.com For instance, substituted acids can be refluxed with thionyl chloride to generate acyl chlorides, which are then condensed with an appropriate amine, such as methyl 4-amino-2-methoxybenzoate, in the presence of a base like triethylamine. nih.govrsc.orgrsc.org

In some synthetic routes, the amide functionality is constructed through the reaction of an isatoic anhydride (B1165640) with an amine. This method is particularly useful for preparing 2-aminobenzamides. The reaction is typically carried out in a carboxylic acid solvent, where the amine and the isatoic anhydride react to form the desired benzamide. google.com

Multi-step Organic Synthesis Approaches for Complex Analogs

The synthesis of complex analogs of this compound often requires multi-step sequences to introduce specific functionalities and build intricate molecular architectures. google.com These synthetic pathways can involve a series of protection, functionalization, and deprotection steps. google.com

For example, a synthesis might begin with a substituted aniline, such as 3,5-dimethoxyaniline. google.com The amino group is first protected to prevent unwanted side reactions during subsequent steps. google.com The protected intermediate can then undergo a series of reactions, such as halogenation and cyanation, to introduce desired substituents on the aromatic ring. Finally, deprotection of the amino group and hydrolysis of the nitrile can yield the target 2-aminobenzamide (B116534) derivative. google.com

Another multi-step approach involves the initial synthesis of a core intermediate, which is then elaborated through a series of coupling and cyclization reactions. For instance, a substituted acid can be converted to its acyl chloride and then condensed with methyl 4-amino-2-methoxybenzoate. nih.govrsc.org The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which is then amidated with another amine to afford the final complex analog. nih.govrsc.org

Functionalization and Derivatization Strategies

Once the core this compound structure is in place, various functionalization and derivatization strategies can be employed to modify its properties and explore structure-activity relationships.

Halogenation and Substituent Introduction on the Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of various substituents. The amino group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions. google.com

Halogenation is a common modification. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) can be used to introduce bromine and iodine atoms, respectively, onto the aromatic ring. researchgate.netmdpi.com For instance, 3-substituted 2-aminobenzamides react readily with electrophilic halogenating reagents at the 5-position. google.com The choice of solvent, such as acetic acid or acetonitrile (B52724), can influence the reaction conditions. researchgate.netmdpi.com

The introduction of a chloro group can be achieved using reagents like N-chlorosuccinimide (NCS). For example, 4-amino-2-methoxybenzoic acid methyl ester can be chlorinated with NCS in a solvent like dimethylformamide (DMF). google.com

Table 2: Halogenation Reagents and Conditions

| Halogenating Agent | Target Halogen | Reaction Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine | Acetonitrile or Acetic Acid, Room Temperature | researchgate.netmdpi.com |

| N-Iodosuccinimide (NIS) | Iodine | Acetic Acid, Room Temperature | researchgate.netmdpi.com |

Alkylation and Arylation Reactions

The amino group of this compound and its derivatives can be functionalized through alkylation and arylation reactions. These reactions introduce alkyl or aryl groups onto the nitrogen atom, which can significantly impact the compound's biological activity and physical properties.

N-alkylation can be achieved by reacting the aminobenzamide with an alkyl halide in the presence of a base. acs.org For instance, the reaction of 2-azidobenzamide with various alkyl halides in the presence of a base like sodium carbonate can lead to N-alkylated products, although in this specific case, rearrangements to benzotriazinones and quinazolinones were observed. acs.org A more general approach involves the use of alkylating agents in the presence of a suitable base to directly alkylate the amino group. mdpi.com

N-arylation, the introduction of an aryl group, can be accomplished through various cross-coupling reactions. Palladium-catalyzed coupling reactions are a powerful tool for forming C-N bonds. For example, the coupling of an aminobenzamide with an aryl halide or an arylboronic acid can be facilitated by a palladium catalyst. While specific examples for the direct N-arylation of this compound are not detailed in the provided context, general methods for the arylation of amines and amides are well-established. nih.govthieme-connect.com

Integration of Heterocyclic Systems into Benzamide Scaffolds

The incorporation of heterocyclic rings into the this compound scaffold is a pivotal strategy for creating derivatives with diverse chemical properties. Researchers employ several synthetic methodologies to achieve this, primarily by leveraging the reactivity of the benzamide's functional groups.

One prominent method involves the direct modification of the 4-amino group. For instance, derivatives of this compound, such as metoclopramide, can be used as starting materials for the synthesis of complex heterocyclic systems. The primary amino group can react with various substituted aromatic aldehydes to form Schiff bases. These intermediates are then treated with reagents like thioglycolic acid or chloroacetyl chloride to yield thiazolidinone or β-lactam (azetidinone) rings, respectively rdd.edu.iq. This cyclocondensation approach effectively builds a new heterocyclic ring onto the benzamide core rdd.edu.iq.

Another common strategy is the formation of an amide bond to link a pre-existing heterocyclic moiety to the benzamide structure nih.govcbijournal.com. In one such approach, a carboxylic acid derivative of 4-amino-2-methoxybenzoate is amidated with a heterocyclic amine, such as 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline nih.gov. This reaction is typically facilitated by peptide coupling agents like 1-Hydroxybenzotriazole (HOBt) under mild conditions to afford N-heterocyclic benzamides in good to excellent yields cbijournal.com. The choice of coupling reagent and reaction conditions, including the base and solvent, is critical for optimizing the yield and purity of the final product cbijournal.com.

Furthermore, heterocyclic systems can be introduced on side chains that are then attached to the benzamide core. A notable example is the preparation of N-[[1-{3-(1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide, where a triazole ring is part of a substituent on the piperidine (B6355638) nitrogen google.com. Such multi-step syntheses allow for the precise placement of diverse heterocyclic systems relative to the primary benzamide scaffold google.com. The reaction of a 2-substituted benzoic acid with an appropriate heterocyclic amine, often in an inert organic solvent like acetonitrile or tetrahydrofuran (B95107), represents a general pathway to these compounds google.com.

Table 1: Methodologies for Integrating Heterocyclic Systems

| Synthetic Strategy | Key Reagents/Intermediates | Resulting Heterocycle | Reference |

|---|---|---|---|

| Cyclocondensation via Schiff Base | 4-Aminobenzamide derivative, Aromatic Aldehyde, Thioglycolic Acid | Thiazolidinone | rdd.edu.iq |

| Cyclocondensation via Schiff Base | 4-Aminobenzamide derivative, Aromatic Aldehyde, Chloroacetyl Chloride | Azetidinone (β-Lactam) | rdd.edu.iq |

| Amide Coupling | 4-Amino-2-methoxybenzoic acid derivative, Heterocyclic Amine, Coupling Agent (e.g., HOBt) | N-Heterocyclic Benzamide | nih.govcbijournal.com |

| Side-Chain Modification | 4-Amino-5-chloro-2-methoxybenzamide, Piperidine intermediate with triazole side-chain | Triazole on a side chain | google.com |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of benzamides mdpi.com. These strategies focus on improving efficiency, reducing waste, and using more environmentally benign materials mdpi.comacs.org.

Use of Greener Solvents and Solvent-Free Conditions A significant portion of waste in pharmaceutical manufacturing is associated with solvents iptsalipur.org. Green chemistry encourages making the use of auxiliary substances like solvents unnecessary where possible or innocuous when used acs.org. Research has demonstrated the successful synthesis of benzamide derivatives under solvent-free conditions, often coupled with microwave irradiation mdpi.comresearchgate.net. For instance, 2-benzoylamino-N-phenyl-benzamide derivatives have been prepared by reacting 2-phenyl-3,1-(4H)-benzoxazin-4-one with substituted anilines without any solvent, which simplifies the process and reduces waste mdpi.com. When solvents are necessary, eco-friendly alternatives are preferred. 2-Methyltetrahydrofuran (2-MeTHF) has been used as a greener alternative to tetrahydrofuran (THF) for the synthesis of 2-aminobenzamide intermediates nih.gov. Similarly, polyethylene (B3416737) glycol (PEG-400) has been employed as an environmentally friendly reaction medium for the synthesis of amidoalkyl naphthols from benzamide derivatives benthamdirect.com.

Catalysis and Energy Efficiency Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and are often recyclable, minimizing waste acs.org. The synthesis of benzamide derivatives has benefited from various catalytic systems. Recyclable Keggin-type heteropolyacids have proven effective as catalysts for producing 2-benzoylamino-N-phenyl-benzamide derivatives mdpi.com. These reactions are often enhanced by microwave irradiation, an energy-efficient heating method that can dramatically reduce reaction times compared to conventional heating mdpi.comnih.govresearchgate.net. For example, a microwave-assisted, heteropolyacid-catalyzed cyclocondensation reaction was used for the synthesis of 4(3H)-quinazolinones, showcasing both catalytic efficiency and energy savings mdpi.com.

Atom Economy and Process Simplification Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a core principle of green chemistry acs.org. One-pot, multi-component reactions are excellent examples of high atom economy, as they combine several steps into a single operation, reducing the need for intermediate purification and lowering solvent consumption iptsalipur.org. The synthesis of N,N'-alkylidenebisamides from aldehydes and benzamide in a one-pot, three-component reaction catalyzed by a Lewis/Bronsted acid is an example of such an efficient and environmentally friendly process rsc.org. These methods not only reduce waste but also save time and resources, making them suitable for large-scale production google.com.

Table 2: Application of Green Chemistry Principles in Benzamide Synthesis

| Green Chemistry Principle | Synthetic Method Example | Benefits | Reference |

|---|---|---|---|

| Safer Solvents | Use of 2-MeTHF instead of THF in aminobenzamide synthesis | Reduced toxicity, eco-friendly alternative | nih.gov |

| Catalysis | Use of recyclable Keggin heteropolyacids | High efficiency, catalyst can be reused, minimizes waste | mdpi.com |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption | mdpi.comnih.gov |

| Waste Prevention (Solvent-Free) | Condensation of benzoxazinone (B8607429) and anilines without solvent | Eliminates solvent waste, simplifies purification | mdpi.comresearchgate.net |

| Atom Economy | One-pot, three-component synthesis of N,N'-alkylidenebisamides | High efficiency, fewer reaction steps, reduced waste | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 2 Methoxybenzamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For 4-Amino-2-methoxybenzamide analogs, ¹H and ¹³C NMR are the primary methods used for structural verification and elucidation.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of a this compound analog, distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, the amide (-CONH₂) protons, and the methoxy (B1213986) (-OCH₃) protons are expected. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino and methoxy substituents, typically appearing in the range of 6.0-8.0 ppm. The methoxy group protons characteristically appear as a sharp singlet around 3.8-4.0 ppm. The protons of the primary amine and amide groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals for the aromatic carbons, the carbonyl carbon of the amide group, and the methoxy carbon are anticipated. The carbonyl carbon is typically observed significantly downfield, often in the range of 165-170 ppm. Aromatic carbons resonate between 100-160 ppm, with their specific shifts being highly dependent on the attached substituents. The methoxy carbon signal is characteristically found around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic C-H | 6.2 - 7.8 | 105 - 150 | The three aromatic protons will appear as distinct signals (a doublet, a doublet of doublets, and a singlet or narrow triplet) based on their coupling patterns. |

| -OCH₃ | ~3.9 (singlet) | ~56 | Methoxy groups typically show a sharp singlet in the ¹H spectrum and a signal around 55-60 ppm in the ¹³C spectrum. |

| -NH₂ | Variable (broad singlet) | N/A | Chemical shift is concentration and solvent dependent due to hydrogen bonding. |

| -CONH₂ | Variable (two broad singlets) | N/A | Amide protons are often broad and their position is variable. |

| Carbonyl C=O | N/A | ~168 | The amide carbonyl carbon is characteristically deshielded and appears downfield. |

| Aromatic C-NH₂ | N/A | ~150 | Carbon attached to the electron-donating amino group is shifted downfield. |

| Aromatic C-OCH₃ | N/A | ~158 | Carbon attached to the methoxy group is significantly deshielded. |

| Aromatic C-CONH₂ | N/A | ~115 | The position of the carbon bearing the amide group is influenced by both other substituents. |

Note: The predicted values are based on typical chemical shift ranges for these functional groups and data from analogous compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC/MS that allows for the analysis of relatively polar and thermally labile molecules like this compound. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) experiments involve the selection of the precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information. For amides, a common fragmentation pathway involves the cleavage of the amide N-CO bond. mdpi.com

For this compound (Molecular Weight: 166.18 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 167.19. The fragmentation of this ion would likely proceed through several pathways:

Loss of ammonia (B1221849) (NH₃): Cleavage of the amide group can lead to the loss of a neutral ammonia molecule (17 Da), resulting in an acylium ion.

Loss of carbon monoxide (CO): Following or preceding other fragmentations, the loss of CO (28 Da) from the acylium ion is a common pathway.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃, 15 Da) or a neutral formaldehyde (B43269) molecule (CH₂O, 30 Da) from the methoxy group can occur.

Ring-related fragmentations: Cleavage of the aromatic ring itself can lead to smaller fragment ions.

Table 4: Plausible LC/MS-ESI Fragmentation Pathways for this compound ([M+H]⁺ = m/z 167.19)

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure/Identity |

| 167.19 | NH₃ (17.03 Da) | 150.16 | 4-Amino-2-methoxybenzoyl cation |

| 167.19 | H₂O (18.01 Da) | 149.18 | Formation of a nitrile or cyclic structure |

| 150.16 | CO (28.00 Da) | 122.16 | 4-Amino-2-methoxyphenyl cation |

| 167.19 | •CH₃ (15.02 Da) | 152.17 | Ion from loss of methyl radical from methoxy group |

| 167.19 | CH₂O (30.01 Da) | 137.18 | Ion from loss of formaldehyde from methoxy group |

Note: The exact m/z values are calculated based on monoisotopic masses.

Electron Impact Mass Spectrometry (EI-MS) for Derivatization Artifacts

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of organic compounds and the identification of unintended products or "artifacts" that may arise during chemical synthesis or derivatization. In the context of this compound and its analogs, EI-MS provides critical information based on the fragmentation patterns of the molecular ion.

When a molecule is introduced into the mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical ion (M+•). ruc.dk This high-energy ion is unstable and undergoes fragmentation through various pathways, which are characteristic of the molecule's structure. The most favored fragmentation pathways involve the cleavage of the weakest bonds to yield the most stable resulting cations and radicals. orgchemboulder.com

For amide-containing compounds like this compound, a common and diagnostically significant fragmentation pathway is the cleavage of the amide (N–CO) bond. rsc.org This cleavage typically results in the formation of a stable acylium cation. For this compound, this would correspond to the [M - NH2]+ fragment, leading to the formation of the 4-amino-2-methoxybenzoyl cation. The stability of this acylium ion is enhanced by the electron-donating effects of the amino and methoxy groups on the aromatic ring.

In the analysis of derivatization reactions, where functional groups on the parent molecule are modified to enhance properties like volatility or thermal stability for analysis, EI-MS can effectively identify artifacts. If a derivatization reaction does not proceed to completion or if side reactions occur, the resulting mixture will contain the expected product alongside these artifacts. The mass spectrum of such a mixture will display molecular ions and fragment ions corresponding to each component. By analyzing the unique m/z values and fragmentation patterns, which serve as a molecular fingerprint, one can identify and structurally characterize these unintended byproducts, ensuring the purity and identity of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energies. shu.ac.uk

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic ring and carbonyl group, which are influenced by the amino (-NH2) and methoxy (-OCH3) substituents. The primary transitions observed for such molecules are π → π* and n → π*. youtube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings. libretexts.org These transitions are typically high-intensity (high molar absorptivity, ε) and are responsible for the strong absorption bands in the UV region. youtube.com For aromatic systems like the one in this compound, multiple π → π* bands are expected.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen of the carbonyl group or the nitrogen of the amino group, to a π* antibonding orbital. youtube.com These transitions are typically of lower intensity (low ε) compared to π → π* transitions and occur at longer wavelengths. youtube.com

The presence of the electron-donating amino and methoxy groups on the benzene (B151609) ring acts as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands of the benzene ring. This is due to the extension of the conjugated system through resonance. In similar structures, like 2-amino-4-chlorobenzonitrile, π → π* and n → π* transitions are observed, corresponding to the aromatic ring and the nitrile group, respectively. analis.com.my

| Compound Class | Typical Transition | Approximate λmax (nm) | Associated Chromophore |

|---|---|---|---|

| Substituted Benzamides | π → π | 200-250 | Benzene Ring |

| Substituted Benzamides | π → π | 250-300 | Benzene Ring (Conjugated) |

| Substituted Benzamides | n → π* | >300 | Carbonyl Group (C=O) |

X-ray Diffraction Analysis for Solid-State Structure Determination

The fundamental principle of XRD involves directing a beam of X-rays onto a crystal. The electrons of the atoms in the crystal scatter the X-rays, and due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. The angles and intensities of these diffracted beams are recorded and analyzed to construct a three-dimensional electron density map of the crystal, from which the atomic positions can be determined.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H14N2O2 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.5536(9) |

| b (Å) | 5.0730(3) |

| c (Å) | 17.6641(12) |

| β (°) | 100.448(2) |

| Volume (ų) | 1194.40(13) |

| Z | 4 |

| Temperature (K) | 100 |

The conformation of benzamide (B126) derivatives is largely defined by the torsion angle between the plane of the aromatic ring and the amide group (C-C(O)-N-H). While the amide group itself is generally planar, its orientation relative to the phenyl ring can vary. nih.gov Theoretical calculations and experimental data from crystal structures show that for many substituted benzamides, the lowest energy conformation is non-planar, with a distinct torsion angle that balances steric hindrance and electronic effects. nih.goviucr.org

The crystal packing of this compound analogs is predominantly directed by a network of intermolecular hydrogen bonds. The amide group is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). nih.gov Similarly, the primary amino group is also a hydrogen bond donor.

In the crystal lattices of primary aminobenzamides, strong intermolecular hydrogen bonds of the N-H···O type are consistently observed. nih.gov These interactions often link molecules into characteristic motifs, such as centrosymmetric dimers or extended chains and sheets. mdpi.comnih.gov The amide unit can function as both a hydrogen bond donor and acceptor simultaneously, leading to robust, interconnected networks. nih.gov

Computational and Theoretical Chemistry Investigations of 4 Amino 2 Methoxybenzamide Systems

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) has become a primary method for studying the quantum chemical properties of molecules. researchcommons.org It is widely used to determine the electronic and geometric structures of compounds like 4-Amino-2-methoxybenzamide. nih.govmdpi.com DFT calculations, particularly with hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) and appropriate basis sets such as 6-311++G(d,p), provide a reliable balance between computational cost and accuracy for predicting molecular geometries and vibrational frequencies. ias.ac.inresearchgate.net

The first step in a computational study is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like this compound, which contains several rotatable single bonds, this process is extended to a conformational analysis to identify all stable conformers. nih.gov

Conformational analysis involves exploring the molecule's potential energy surface (PES) by systematically rotating key dihedral angles. For this compound, the crucial rotations would be around the C(ring)-C(amide), C(ring)-O(methoxy), and O-C(methyl) bonds. A PES scan can reveal the various stable isomers and the energy barriers between them. researchgate.net Studies on similar molecules, such as 3-methoxyaniline, have shown that the orientation of the methoxy (B1213986) group relative to the aromatic ring leads to distinct, stable conformers with small energy differences. researchgate.net A similar situation is expected for this compound, where different orientations of the amino, methoxy, and benzamide (B126) groups can result in several low-energy conformers. The optimized geometric parameters, including bond lengths and angles, for the most stable conformer can then be determined with high precision.

Table 1: Illustrative Optimized Geometric Parameters for this compound (based on DFT calculations of analogous structures) This table presents typical values expected from a DFT/B3LYP calculation, based on data from similar benzamide derivatives.

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Bond Angle (°) |

| Bond Lengths | C=O | 1.245 | Bond Angles | O=C-N | 122.5 |

| C-N (amide) | 1.358 | C(ring)-C-N | 116.8 | ||

| C-C (amide) | 1.501 | C(ring)-O-C(methyl) | 118.0 | ||

| C-O (methoxy) | 1.365 | C(ring)-C(ring)-N(amino) | 121.0 | ||

| C-N (amino) | 1.380 | H-N-H (amino) | 115.0 |

Vibrational Spectra Prediction and Analysis

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies of the optimized structure, a theoretical spectrum can be generated. This theoretical spectrum is an invaluable aid in the assignment of experimental FT-IR and FT-Raman spectra, where vibrational bands corresponding to specific functional groups can be identified. nih.govresearchgate.net

For this compound, the vibrational spectrum would be characterized by modes associated with its key functional groups: the amino (-NH2), methoxy (-OCH3), and amide (-CONH2) groups, as well as the benzene (B151609) ring. For instance, the N-H stretching vibrations of the amino and amide groups are expected in the 3300–3500 cm⁻¹ region. nih.gov The C=O stretching of the amide group typically appears as a strong band around 1650-1680 cm⁻¹. researchgate.net The asymmetric and symmetric C-O-C stretching of the methoxy group and various C-H and ring vibrations would also be present. Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational dynamics. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound This table shows expected vibrational modes and their typical frequency ranges based on computational studies of similar aromatic amides.

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) & Amide (-CONH₂) | 3300 - 3500 |

| C-H Aromatic Stretching | Benzene Ring | 3000 - 3120 |

| C-H Aliphatic Stretching | Methoxy (-OCH₃) | 2850 - 3000 |

| C=O Stretching | Amide (-CONH₂) | 1650 - 1680 |

| N-H Bending (Scissoring) | Amino (-NH₂) & Amide (-CONH₂) | 1590 - 1650 |

| C=C Aromatic Ring Stretching | Benzene Ring | 1450 - 1600 |

| C-O Asymmetric & Symmetric Stretching | Methoxy (-OCH₃) | 1020 - 1275 |

Electronic Structure and Reactivity Descriptors

Beyond structure and vibrations, computational chemistry provides a suite of tools to analyze the electronic properties of a molecule, which are fundamental to its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as the electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity, while the LUMO energy is related to the electron affinity and indicates its electrophilicity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.comnih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO may be distributed over the electron-withdrawing benzamide group.

Table 3: Illustrative Frontier Orbital Energies for this compound This table provides representative energy values based on DFT calculations for related aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are attractive to electrophiles, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. Green represents areas of neutral potential. nih.gov

For this compound, the MEP surface would show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the oxygen of the methoxy group and the nitrogen of the amino group, due to their lone pairs of electrons. ias.ac.in These sites are the most likely points for electrophilic attack. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amino and amide groups, making them susceptible to nucleophilic attack. nih.gov The MEP map thus provides a clear and intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions. dtic.milnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of chemical bonding and electron distribution within a molecule. mpg.de It translates the calculated wavefunction into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.de A key output of NBO analysis is the Natural Population Analysis (NPA), which provides a more chemically intuitive picture of atomic charges than other methods. wisc.edu

Table 4: Illustrative Natural Population Analysis (NPA) Charges on Key Atoms of this compound This table displays typical charge distribution patterns expected from an NBO analysis.

| Atom | Element | NPA Charge (e) |

| Carbonyl Oxygen | O | -0.65 |

| Carbonyl Carbon | C | +0.55 |

| Amide Nitrogen | N | -0.80 |

| Amino Nitrogen | N | -0.88 |

| Methoxy Oxygen | O | -0.58 |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. walshmedicalmedia.comresearchgate.net Docking predicts the preferred orientation and binding affinity of the ligand when it binds to the receptor, while MD simulations provide a detailed view of the dynamic movements and stability of the protein-ligand complex over time. nih.govtandfonline.com

Molecular docking is employed to model the interaction between a ligand and a protein at the atomic level, which helps in understanding the fundamental biochemical processes. walshmedicalmedia.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). walshmedicalmedia.commdpi.com A defined binding site on the protein is selected, and a docking algorithm then samples numerous possible conformations and orientations of the ligand within this site, scoring each based on factors like intermolecular forces. researchgate.netmdpi.com

The results of a docking study reveal the most likely binding pose of the ligand and its binding energy, which indicates the strength of the interaction. Crucially, it identifies the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Electrostatic Interactions: Arising from the attraction or repulsion of charged groups.

In studies performed on analogous benzamide derivatives, docking has been used to identify critical interactions. For example, in a study of three-substituted benzamide analogues as inhibitors of the FtsZ protein, docking revealed key hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, Leu 209, and Gly 205. tandfonline.com Such analyses are vital for understanding the basis of molecular recognition and for designing new molecules with improved affinity and specificity.

Table 1: Illustrative Example of Molecular Docking Results for a Benzamide Analog with a Target Protein

This table presents hypothetical data based on typical findings from docking studies of related benzamide compounds to demonstrate the type of information generated.

| Parameter | Value/Description |

| Target Protein | Example Kinase 1 (PDB ID: XXXX) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LYS 72, GLU 91, LEU 144, VAL 20, ASP 155 |

| Hydrogen Bonds | LYS 72 (2.9 Å with amide oxygen)ASP 155 (3.1 Å with amino group) |

| Hydrophobic Interactions | LEU 144, VAL 20 (with phenyl ring) |

| Electrostatic Interactions | GLU 91 (with protonated amino group) |

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex and observe its dynamic behavior in a simulated physiological environment (typically water). nih.govtandfonline.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of how the complex behaves on a timescale of nanoseconds to microseconds. tandfonline.com

Key insights from MD simulations include:

Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. tandfonline.com

Conformational Changes: MD can reveal how the protein structure might change upon ligand binding and how the ligand itself flexes and adapts within the binding pocket.

Interaction Persistence: The persistence of key interactions identified in docking, such as hydrogen bonds, can be tracked throughout the simulation to confirm their importance for binding.

For instance, a 15-nanosecond MD simulation was used to confirm the stability of a complex between a benzamide analog and the FtsZ protein, validating the interactions predicted by docking. nih.gov Such simulations are crucial for verifying that the static picture provided by docking is maintained in a more realistic, dynamic context.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. chemijournal.comjbclinpharm.org These models are powerful tools in drug discovery and materials science for predicting the activity of new, unsynthesized compounds. jbclinpharm.org

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A dataset of structurally related compounds, which could include this compound and its derivatives, is gathered along with their experimentally measured biological activities (e.g., IC₅₀ values) or properties.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors to the observed activity or property. nih.govnih.gov

Model Validation: The model's predictive power is rigorously tested. This is often done by splitting the initial dataset into a "training set" (to build the model) and a "test set" (to validate it). tandfonline.com Statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²) are used to assess the model's quality. tandfonline.comjbclinpharm.org A robust model will have high R² and q² values, indicating a strong correlation and good predictive ability. jbclinpharm.org

In a study on benzamide analogues, a 3D-QSAR model was developed that showed a strong correlation between the predicted and experimental activities for both the training set (R² = 0.83) and the test set (R² = 0.67). tandfonline.com The resulting model can highlight which structural features (represented by the descriptors) are most important for enhancing or diminishing activity. For example, a QSAR model might reveal that increased hydrophobicity in a certain region of the molecule enhances its biological effect. chemijournal.com This information provides crucial guidance for the rational design of new, more potent compounds.

Table 2: Example of Statistical Parameters for a 3D-QSAR Model of Benzamide Analogs

This table is based on data from a published 3D-QSAR study on benzamide derivatives and illustrates the statistical metrics used to validate such models. nih.govtandfonline.com

| Statistical Parameter | Symbol | Value | Description |

| Correlation Coefficient (Training Set) | R² | 0.8319 | Measures how well the model fits the training data. |

| Cross-validated Correlation Coefficient | q² | 0.6213 | Measures the predictive ability of the model via internal cross-validation. |

| Standard Deviation | SD | 0.1167 | Indicates the average deviation between predicted and observed values. |

| Fischer's Test Value | F | 103.9 | A high F value indicates a statistically significant regression model. |

| Partial Least Squares (PLS) Factors | - | 3 | The number of components used to build the regression model. |

| Predictive Correlation (Test Set) | Pred_R² | 0.67 | Measures how well the model predicts the activity of an external set of compounds. |

Chemical Reactivity and Mechanistic Derivatization of 4 Amino 2 Methoxybenzamide

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring and Amide Nitrogen

The reactivity of the benzene ring in 4-Amino-2-methoxybenzamide towards substitution reactions is governed by the electronic effects of its substituents: the amino (-NH₂) group, the methoxy (B1213986) (-OCH₃) group, and the benzamide (B126) (-CONH₂) group.

Electrophilic Aromatic Substitution (EAS): The amino and methoxy groups are strong activating groups that donate electron density to the benzene ring through resonance, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. masterorganicchemistry.commsu.edu Both are ortho, para-directing. Conversely, the amide group is a deactivating group that withdraws electron density, directing incoming electrophiles to the meta position.

In this compound, the powerful activating effects of the amino and methoxy groups dominate the deactivating effect of the amide. The primary amino group is the strongest activator, followed by the methoxy group. Therefore, electrophilic substitution is strongly directed to the positions ortho and para to the amino group.

Position 5: This position is ortho to the amino group and para to the methoxy group, making it highly activated and sterically accessible.

Position 3: This position is ortho to both the amino and methoxy groups, leading to significant activation.

The general mechanism for EAS proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by a rapid deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com Common EAS reactions include halogenation, nitration, and sulfonation, each requiring an acid catalyst to generate a potent electrophile. masterorganicchemistry.com

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Major Substitution Sites |

|---|---|---|---|---|

| -NH₂ | 4 | Strongly Activating | Ortho, Para | Position 5 (ortho to -NH₂, para to -OCH₃) Position 3 (ortho to -NH₂, ortho to -OCH₃) |

| -OCH₃ | 2 | Activating | Ortho, Para | |

| -CONH₂ | 1 | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution on the benzene ring of this compound is generally unfavorable. SNAr reactions typically require an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups, as well as a good leaving group. chemrxiv.org The electron-donating nature of the amino and methoxy groups makes the ring electron-rich and thus resistant to attack by nucleophiles.

Reactions on the Amide Nitrogen: The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. youtube.com This reduces the nucleophilicity of the nitrogen atom compared to the aromatic amino group. While reactions such as acylation or alkylation at the amide nitrogen are possible, they typically require harsher conditions than similar reactions on the more nucleophilic aromatic amine.

Oxidation and Reduction Pathways of the Benzamide Moiety

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Reduction Pathways: The synthesis of this compound often involves the reduction of a precursor, such as 4-methoxy-2-nitrobenzamide. This transformation can be achieved via catalytic hydrogenation using catalysts like Raney-Ni, demonstrating that the amide and methoxy groups are stable under these specific reducing conditions.

The benzamide moiety itself can be reduced to a primary amine (converting -CONH₂ to -CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reaction would yield (4-amino-2-methoxyphenyl)methanamine, transforming the core structure significantly.

Oxidation Pathways: The primary aromatic amino group is the most susceptible site for oxidation. The oxidation of anilines can lead to a variety of complex products, including quinones, azoxybenzenes, or polymeric materials, depending on the oxidizing agent and reaction conditions. Specific studies on the controlled oxidation of this compound are not prevalent, but its inherent susceptibility suggests that protecting the amino group would be necessary if other parts of the molecule were to be oxidized.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, is a prominent example used to form biaryl compounds. libretexts.orgyoutube.com

To utilize this compound in a Suzuki-Miyaura reaction, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved via electrophilic aromatic substitution, as discussed in section 5.1. The resulting aryl halide can then be coupled with a variety of organoboron compounds, such as arylboronic acids, in the presence of a palladium catalyst and a base. mdpi.com

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology allows for the synthesis of a vast array of derivatives by connecting the this compound core to other aromatic or vinyl groups.

| Organoboron Reagent | Potential Product Structure | Product Name |

|---|---|---|

| Phenylboronic acid |  | 4-Amino-2-methoxy-5-phenylbenzamide |

| Pyridine-3-boronic acid |  | 4-Amino-2-methoxy-5-(pyridin-3-yl)benzamide |

| Vinylboronic acid |  | 4-Amino-2-methoxy-5-vinylbenzamide |

Amide Bond Formation and Hydrolysis Mechanisms

The stability and reactivity of the amide bond are central to the chemistry of this compound.

Amide Bond Formation: The formation of the amide bond in this compound can be achieved through standard synthetic methods. A common route involves the reaction of a carboxylic acid (4-amino-2-methoxybenzoic acid) with an amine source. To facilitate this reaction, which is otherwise thermodynamically unfavorable, the carboxylic acid is typically "activated". nih.gov This can be done by converting it to a more reactive derivative, such as an acyl chloride, or by using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govresearchgate.net The mechanism involves the activation of the carboxyl group, followed by nucleophilic attack from the amine. youtube.com

Amide Bond Hydrolysis: Amides are relatively stable but can be hydrolyzed back to a carboxylic acid and an amine under acidic or basic conditions, typically requiring heat. libretexts.orgallen.in

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon a stronger electrophile. youtube.comallen.in A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and elimination of the amine (as an ammonium ion) lead to the formation of the carboxylic acid. This reaction is generally considered irreversible because the amine product is protonated in the acidic medium, rendering it non-nucleophilic and unable to participate in the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon. chemistrysteps.comallen.in This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a very poor leaving group). The reaction is driven forward by a subsequent acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide anion, forming a carboxylate salt and the neutral amine. chemistrysteps.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) and water | Strong base (e.g., NaOH) and water |

| Initial Step | Protonation of carbonyl oxygen youtube.comlibretexts.org | Nucleophilic attack by OH⁻ on carbonyl carbon chemistrysteps.comallen.in |

| Key Intermediate | Protonated tetrahedral intermediate | Anionic tetrahedral intermediate |

| Leaving Group | Ammonia (B1221849) (protonated to NH₄⁺) | Amide anion (R-NH⁻) |

| Final Products (before workup) | 4-Amino-2-methoxybenzoic acid and ammonium ion | 4-Amino-2-methoxybenzoate salt and ammonia |

| Reversibility | Effectively irreversible youtube.com | Effectively irreversible |

Intramolecular Cyclization and Rearrangement Reactions

The specific arrangement of functional groups in this compound provides opportunities for intramolecular reactions to form heterocyclic systems. These reactions typically require the prior introduction of another reactive group onto the molecule.

For example, if an electrophilic center were installed at the 3-position (e.g., via Friedel-Crafts acylation), the nucleophilic amino group at the 4-position could potentially attack it in an intramolecular fashion to form a seven-membered ring.

More plausible cyclizations can be envisioned based on reactions reported for similar structures. For instance, the intramolecular oxy-cyclization of 2-alkenylbenzamides is a known process. rsc.org If the amino group of this compound were converted into a suitable alkenyl substituent, a similar intramolecular cyclization involving the amide oxygen could be explored. Another related strategy involves the cyclization of arylpropargyl amides, which can lead to the formation of isoindoline or pyrrolidine derivatives depending on the reaction conditions. rsc.org These examples highlight the potential of this compound as a scaffold for constructing more complex heterocyclic molecules following initial derivatization.

| Precursor Modification | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| Acylation at C-3 | Intramolecular Nucleophilic Acyl Substitution | Dibenzodiazepine derivative |

| Conversion of -NH₂ to an alkenyl group | Intramolecular Oxy-cyclization rsc.org | Benzoxazine derivative |

| N-alkylation of the amide with a propargyl group | Base-mediated cyclization rsc.org | Pyrrolidine or isoindoline derivative |

Applications of 4 Amino 2 Methoxybenzamide As Research Intermediates and Precursors in Chemical Synthesis

Building Block for Complex Organic Molecules

The structure of 4-Amino-2-methoxybenzamide provides a robust foundation for assembling intricate organic molecules. In medicinal chemistry, it is frequently employed as a key building block for the synthesis of targeted therapeutic agents. The amino group offers a reactive site for amide bond formation, while the benzamide (B126) core provides a rigid scaffold to orient other functional groups.

A notable application is in the development of Hedgehog (Hh) signaling pathway inhibitors, which are crucial in cancer therapy. rsc.org Research has shown that the 2-methoxybenzamide (B150088) scaffold is an advantageous structural component for these inhibitors. In a representative synthesis, a related precursor, methyl 4-amino-2-methoxybenzoate, is condensed with various substituted acyl chlorides to form amide intermediates. These intermediates undergo further chemical transformations, such as hydrolysis and subsequent amidation, to yield the final complex, bioactive molecules. The 2-methoxybenzamide portion of the molecule often acts as a central connector, linking different pharmacophoric elements. rsc.org

Another significant example is found in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, which are used in treating certain cancers. A patent for the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-l -(1,1,1 -trifluoro-propane-2 -yl)-lH-pyrazole-4-carboxamide highlights the use of a 5-fluoro-2-methoxybenzoyl derivative as a critical starting material. google.com This fragment is coupled with other complex intermediates to construct the final, highly functionalized drug molecule, demonstrating the utility of the methoxybenzamide core in creating sophisticated molecular architectures. google.com

The synthesis of these complex molecules often involves multi-step reaction sequences where the integrity and reactivity of the this compound-derived core are essential for the successful construction of the target compound.

Table 1: Examples of Complex Molecules Derived from Methoxybenzamide Precursors

| Precursor Fragment | Target Molecule Class | Therapeutic Target |

|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | 2-Methoxybenzamide Derivatives | Hedgehog (Hh) Signaling Pathway rsc.org |

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials. researchgate.netnih.gov this compound is an ideal precursor for the synthesis of certain classes of these ring systems, particularly fused heterocyclic compounds like quinazolinones. The ortho-positioning of the amino and carboxamide groups allows for intramolecular cyclization or condensation reactions with other reagents to form the heterocyclic core.

The synthesis of quinazolinone derivatives serves as a prime example of this application. Quinazolinones are a class of compounds with a broad spectrum of biological activities. A general and efficient method for their synthesis involves the one-pot direct oxidative condensation of a 2-amino arylamide, such as this compound, with an appropriate aldehyde in the presence of a catalyst like molecular iodine. nih.gov In this reaction, the amino group of the benzamide and the carbonyl group of the aldehyde react to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the stable, aromatic quinazolinone ring system.

This synthetic strategy leverages the inherent reactivity of the 2-aminoarylamide structure to construct the bicyclic heterocyclic framework. Researchers have successfully synthesized various substituted 2-(dihydroxyphenyl)quinazolin-4(3H)-ones by reacting synthesized 2-amino-methoxybenzamides with 3,4-dihydroxybenzaldehyde, underscoring the role of the aminobenzamide as a direct precursor to these important heterocycles. nih.gov

Table 2: Synthesis of Quinazolinones from 2-Aminoarylamide Precursors

| 2-Aminoarylamide Precursor | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| 2-Amino-5-methoxybenzamide | 3,4-Disubstituted benzaldehyde | Quinazolinone | One-pot oxidative condensation nih.gov |

| 2-Amino-4,5-dimethoxybenzamide | 3,4-Disubstituted benzaldehyde | Quinazolinone | One-pot oxidative condensation nih.gov |

Role in the Synthesis of Scaffolds with Diverse Chemical Features

In drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound and its derivatives are utilized in the synthesis of novel scaffolds that possess diverse chemical and biological properties.

The quinazolinone core, synthesized from this compound, is itself a privileged scaffold in medicinal chemistry. By modifying the substituents on the benzamide ring or by using different aldehydes in the condensation reaction, a wide variety of quinazolinone-based compounds can be generated. This approach, known as "scaffold hopping," allows chemists to create novel molecular frameworks with potentially improved pharmacological profiles compared to existing drugs. nih.gov For instance, the synthesis of quinazolinone derivatives has been explored as a strategy to develop novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov

Furthermore, the 2-methoxybenzamide structure has been identified as a valuable scaffold that acts as a "connector" in the design of potent inhibitors. rsc.org In the context of Hh pathway inhibitors, this scaffold serves to optimally position the other parts of the molecule for effective binding to the target protein. rsc.org The methoxy (B1213986) group can influence solubility, metabolic stability, and binding interactions through hydrogen bonding or steric effects. Its presence is often a key design element in the creation of new chemical entities built upon this versatile scaffold. The ability to react the amino or amide groups of the scaffold allows for the introduction of diverse chemical features, leading to libraries of compounds for biological screening.

常见问题

Q. Table: Reaction Optimization

| Condition | Reagents | Yield (%) | Notes |

|---|---|---|---|

| DCC/DMAP, RT | CH₂Cl₂ | 85–90 | Optimal for lab-scale synthesis |

| 6M HCl, reflux | HCl | 90 | Acidic cleavage of amide bond |

Basic: Which analytical methods are validated for quantifying this compound in biological matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) with spectrofluorometric detection is widely used. A validated protocol includes:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Detection : Excitation at 270 nm, emission at 370 nm for enhanced selectivity.

- Sensitivity : Limits of detection (LOD) at 1 ng/mL for the parent compound and 2 ng/mL for metabolites.

- Validation : Intra-day reproducibility (CV <5%) and accuracy (relative error <2%) via spiked plasma/urine samples. Pre-analytical stability tests (e.g., freeze-thaw cycles) are critical to avoid degradation .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

Stability studies should include:

- Short-term : Room temperature (25°C) for 24–48 hours in solvents (e.g., DMSO or PBS).

- Long-term : -80°C storage with periodic HPLC analysis to monitor degradation (e.g., hydrolysis or oxidation).

- Matrix Effects : Test stability in biological fluids (plasma/urine) with preservatives (e.g., sodium azide) to inhibit microbial growth. Evidence suggests benzamides are stable for ≥30 days at -20°C in plasma .

Advanced: How do structural modifications (e.g., methoxy/amino group position) impact the biological activity of this compound analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Methoxy Position : 2-Methoxy substitution (vs. 3- or 4-) enhances lipophilicity, improving membrane permeability.

- Amino Group : Primary amines at the 4-position increase hydrogen-bonding potential, critical for target binding (e.g., enzyme active sites).

- Derivatization : Adding heterocycles (e.g., oxadiazole in ) enhances antimicrobial activity by introducing π-π stacking interactions. Computational docking (e.g., AutoDock) can predict binding affinities .

Advanced: How can researchers resolve contradictions in hydrolysis data for benzamide derivatives?

Methodological Answer:

Contradictory hydrolysis outcomes (e.g., acidic vs. basic conditions) require systematic analysis:

- pH Control : Acidic conditions (6M HCl) favor amide cleavage to carboxylic acids (e.g., 2-methoxybenzoic acid), while basic hydrolysis forms carboxylate salts.

- Kinetic Studies : Monitor reaction progress via TLC or NMR to identify intermediates.

- Byproduct Characterization : Use LC-MS to detect unexpected products (e.g., rearranged amines). Documenting reagent purity and moisture levels is critical to reproducibility .

Advanced: What computational approaches predict the electronic properties of this compound for drug design?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Optimize Geometry : Predict bond lengths and angles for crystallographic validation.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity.

- Solvation Effects : Use Polarizable Continuum Models (PCM) to simulate aqueous environments. ’s DFT analysis of benzohydrazides demonstrates how electron-donating groups (e.g., methoxy) lower ionization potentials .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Methodological Answer:

Mechanistic studies suggest:

- Enzyme Inhibition : Derivatives with sulfamoyl or oxadiazole groups (e.g., ) inhibit dihydrofolate reductase (DHFR) via competitive binding.

- Membrane Disruption : Amphiphilic analogs integrate into lipid bilayers, causing leakage (assayed via propidium iodide uptake).

- ROS Generation : Methoxy groups may induce oxidative stress in microbial cells, validated via DCFH-DA fluorescence assays .

Advanced: How should researchers design multi-disciplinary studies to explore this compound’s applications?

Methodological Answer:

Adopt a hybrid approach combining:

- Case Studies : Single/multiple case studies (26% prevalence in ) to compare biological activity across cell lines.

- Literature Reviews : Systematically catalog synthetic routes and bioactivity data (16% prevalence).

- Experimental Validation : Use orthogonal assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) to confirm hypotheses. Collaborative frameworks (e.g., shared spectral libraries in ) enhance data reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。